Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIBS 39 is a novel nonpeptide angiotensin II receptor antagonist. It is known for its ability to displace angiotensin II from its specific binding sites, making it a potent antagonist of the cardiovascular effects of angiotensin II . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension .
Métodos De Preparación
The synthesis of BIBS 39 involves the use of benzimidazole derivatives. The synthetic route typically includes the substitution of a benzimidazole moiety, which results in a significant loss of selectivity for the angiotensin II receptor subtype 1 compared to an imidazole moiety . The preparation method involves several steps, including the reaction of specific reagents under controlled conditions to achieve the desired product. Industrial production methods for BIBS 39 are not extensively documented, but custom synthesis services are available for research purposes .
Análisis De Reacciones Químicas
BIBS 39 undergoes various chemical reactions, primarily involving its interaction with angiotensin II receptors. It displaces angiotensin II from its binding sites with high affinity for both angiotensin II receptor subtype 1 and subtype 2 . The compound is involved in reactions that lead to the inhibition of angiotensin II-induced vasoconstriction and other cardiovascular effects. Common reagents used in these reactions include angiotensin II and various receptor antagonists . The major products formed from these reactions are the inhibited forms of angiotensin II receptors, leading to reduced cardiovascular responses .
Aplicaciones Científicas De Investigación
BIBS 39 has been extensively studied for its applications in scientific research, particularly in the fields of cardiovascular pharmacology and medicinal chemistry. It is used as a research tool to investigate the role of angiotensin II receptors in cardiovascular diseases . The compound has shown potential in the development of new therapeutic agents for the treatment of hypertension and other cardiovascular conditions . Additionally, BIBS 39 is used in high-throughput screening campaigns to explore its bioactivity profiles and identify promising candidates for further investigation .
Mecanismo De Acción
The mechanism of action of BIBS 39 involves its antagonistic effects on angiotensin II receptors. By binding to these receptors, BIBS 39 prevents angiotensin II from exerting its vasoconstrictive effects, leading to a reduction in blood pressure and other cardiovascular responses . The compound has high affinity for both angiotensin II receptor subtype 1 and subtype 2, making it a potent inhibitor of angiotensin II-induced effects . The molecular targets of BIBS 39 include the angiotensin II receptors, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system .
Comparación Con Compuestos Similares
BIBS 39 is similar to other nonpeptide angiotensin II receptor antagonists, such as losartan and PD123177 . BIBS 39 is unique in its ability to bind to both angiotensin II receptor subtype 1 and subtype 2 with high affinity . This dual affinity distinguishes it from other compounds that may only target one receptor subtype. Similar compounds include:
- Losartan: An angiotensin II receptor antagonist that primarily targets angiotensin II receptor subtype 1 .
- PD123177: An angiotensin II receptor antagonist that primarily targets angiotensin II receptor subtype 2 .
- BIBS 222: Another nonpeptide angiotensin II receptor antagonist with affinity for both receptor subtypes .
BIBS 39’s unique dual affinity makes it a valuable tool in cardiovascular research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C31H34N4O3 |
---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
2-[4-[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H34N4O3/c1-2-3-13-29-34-27-19-16-23(33-31(38)32-22-9-5-4-6-10-22)20-28(27)35(29)24-17-14-21(15-18-24)25-11-7-8-12-26(25)30(36)37/h7-8,11-12,14-20,22H,2-6,9-10,13H2,1H3,(H,36,37)(H2,32,33,38) |
Clave InChI |
MCLGUFXEEBLBKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.